BenchChemオンラインストアへようこそ!

9,10-Dimethoxypterocarpan 3-glucoside

Anti-inflammatory Nitric oxide inhibition RAW 264.7

9,10-Dimethoxypterocarpan 3-glucoside (synonyms: Methylnissolin-3-O-β-D-glucoside, Astrapterocarpan-3-O-glucoside, CAS 94367-42-7; molecular formula C₂₃H₂₆O₁₀; MW 462.45 g/mol) is a pterocarpan-type isoflavonoid glycoside isolated primarily from Astragalus membranaceus and A. mongholicus (Radix Astragali).

Molecular Formula C23H26O10
Molecular Weight 462.4 g/mol
Cat. No. B12438349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dimethoxypterocarpan 3-glucoside
Molecular FormulaC23H26O10
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC
InChIInChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3/t13-,16?,17?,18?,19?,20-,23?/m1/s1
InChIKeyPCIXSTFFMHVOMF-GVKURNTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dimethoxypterocarpan 3-Glucoside: Compound Identity, Class, and Procurement Baseline


9,10-Dimethoxypterocarpan 3-glucoside (synonyms: Methylnissolin-3-O-β-D-glucoside, Astrapterocarpan-3-O-glucoside, CAS 94367-42-7; molecular formula C₂₃H₂₆O₁₀; MW 462.45 g/mol) is a pterocarpan-type isoflavonoid glycoside isolated primarily from Astragalus membranaceus and A. mongholicus (Radix Astragali) [1]. It consists of the aglycone methylnissolin (3-hydroxy-9,10-dimethoxypterocarpan) O‑glycosylated at the 3‑position with a β‑D‑glucopyranosyl residue [2]. Commercial reference standards are typically offered at ≥95% (HPLC) or ≥98% purity as a solid, with solubility reported in DMSO (50–100 mg/mL) and DMF (2 mg/mL), but insolubility in ethanol and aqueous PBS (pH 7.2) . Given the structural similarity within the pterocarpan glycoside subclass, procurement decisions cannot rely on generic class claims; the evidence below establishes where this specific glucoside offers quantifiable differentiation.

Why Generic Pterocarpan Glucoside Substitution Fails for 9,10-Dimethoxypterocarpan 3-Glucoside


The pterocarpan glucoside subclass encompasses structurally diverse members—differing in hydroxylation patterns, methoxylation positions, and glycosylation sites—that exhibit substantial variability in anti‑inflammatory potency, oral absorbability, and multi‑target engagement. For instance, pterocarpan glycosides from Sophora tonkinensis show LPS‑induced NO inhibitory IC₅₀ values spanning 13.6–33.0 µM in RAW 264.7 macrophages [1], a range that could lead to 2‑fold potency differences when a specific compound is substituted. Moreover, the glycosylation status dramatically alters solubility and pharmacokinetics: the aglycone methylnissolin exhibits low oral bioavailability (~4.7%) [2], while its 3‑O‑glucoside demonstrates improved pharmacokinetic suitability for oral administration [3]. Even among Astragalus‑derived flavonoid glycosides, calycosin‑7‑O‑β‑D‑glucoside modulates NF‑κB and MAPK pathways but has not been quantitatively benchmarked against 9,10‑dimethoxypterocarpan 3‑glucoside in the same assay system [4]. The exclusive natural occurrence of methylnissolin and its glucoside in Astragalus species [5] further means that sourcing from alternative botanicals introduces compositional uncertainty. These multidimensional differences make generic substitution scientifically indefensible for applications requiring reproducible, quantifiable outcomes.

9,10-Dimethoxypterocarpan 3-Glucoside: Quantitative Differentiation Evidence Against Closest Analogs


Anti-Inflammatory Potency: LPS-Induced NO Inhibition in RAW 264.7 Macrophages Compared to Pterocarpan Glycosides from Sophora tonkinensis

9,10-Dimethoxypterocarpan 3-glucoside inhibits LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages with an EC₅₀ of 14.7 µM . This value places it at the more potent end of the activity range reported for pterocarpan glycosides evaluated in the same cell model. In a study of Sophora tonkinensis constituents, four pterocarpan‑type compounds (a new pterocarpan glycoside, maackiain, sophoranone, and sophoranochromene) exhibited IC₅₀ values of 13.6–33.0 µM against LPS‑induced NO production [1]. The target compound's EC₅₀ of 14.7 µM is only ~8% above the most potent comparator in that series (13.6 µM) and approximately 2.2‑fold more potent than the least active member (33.0 µM). This narrow positioning within a well‑characterized comparator set enables informed selection when NO inhibitory potency is a critical screening parameter.

Anti-inflammatory Nitric oxide inhibition RAW 264.7 Pterocarpan glycoside

Pharmacokinetic Advantage Over Aglycone: Superior Oral Administration Suitability Versus Methylnissolin

A direct head‑to‑head pharmacokinetic comparison in the same study demonstrated that 9,10‑dimethoxypterocarpan 3‑glucoside (MNG) is a more beneficial compound for oral administration than its aglycone methylnissolin (MN) [1]. This finding is corroborated by independent data reporting that the aglycone methylnissolin exhibits low oral bioavailability of approximately 4.7% [2]. The glucosylation at the 3‑position increases aqueous solubility (reported as 'good solubility in water' for the glucoside [3]) relative to the aglycone, which has a calculated LogP of approximately 3.1 and limited aqueous solubility consistent with its lower bioavailability. This pharmacokinetic differentiation is critical because the aglycone, despite showing potent in vitro anti‑proliferative activity (PDGF‑BB‑induced VSMC proliferation IC₅₀ = 10 µM) [4], is poorly suited for in vivo oral dosing studies without formulation enhancement.

Pharmacokinetics Oral bioavailability Glycosylation Methylnissolin

Dual Utility Across Anti-Inflammatory and Vascular Anti-Proliferative Pathways: Differentiation from Single-Mechanism Pterocarpans

While the glucoside itself has been characterized primarily for anti‑inflammatory activity (RAW 264.7 NO inhibition EC₅₀ = 14.7 µM), its aglycone methylnissolin—the pharmacologically relevant form liberated upon in vivo deglycosylation—exhibits potent inhibition of PDGF‑BB‑induced vascular smooth muscle cell (VSMC) proliferation (IC₅₀ = 10 µM) and DNA synthesis (IC₅₀ = 1 µM) in A‑10 cells [1]. This dual pharmacological profile (anti‑inflammatory via the intact glucoside; anti‑proliferative via the aglycone metabolite) distinguishes the methylnissolin/methylnissolin‑3‑O‑glucoside pair from pterocarpans such as medicarpin, which is primarily studied for osteogenic and anticancer applications , and maackiain, which exerts anti‑inflammatory effects through AMPK/Nrf2/HO‑1 activation in sepsis models rather than PDGF‑BB/ERK pathway inhibition [2]. The unique combination of NF‑κB/MAPK‑modulated anti‑inflammatory activity and PDGFR/ERK1/2‑mediated anti‑proliferative effects provides a broader in vitro tool compound utility than single‑pathway pterocarpan analogs.

Multi-target PDGF-BB Vascular smooth muscle Anti-proliferative

Absorption Evidence from Multi-Method Oral Bioavailability Profiling: Differentiation from Non-Absorbable Pterocarpan Glycosides

In a comprehensive absorption profiling study employing four complementary methods (in silico prediction, Caco‑2 monolayer, rat everted gut sac, and healthy human volunteer), 9,10‑dimethoxypterocarpan 3‑glucoside was proven orally absorbable by two of the four methods, while its aglycone (3‑hydroxy‑9,10‑dimethoxypterocarpan) was confirmed absorbable by three methods [1]. For context, calycosin and formononetin—the most abundant isoflavonoids in Astragali Radix—were verified absorbable by all four methods. The glucoside was detected as a prototype compound in human plasma following oral administration of Astragali Radix decoction, with its phase II glucuronide metabolite also identified [1]. This absorption profile differentiates 9,10‑dimethoxypterocarpan 3‑glucoside from certain pterocarpan glycosides such as medicarpin‑3‑O‑glucoside, which is classified as 'practically insoluble' in water [2] and for which multi‑method oral absorption data in humans are lacking. The demonstrated oral absorbability, albeit limited relative to aglycone forms, supports its use in studies where oral dosing of the intact glycoside is desired.

Oral absorption Caco-2 Everted gut sac In silico prediction

Natural Source Exclusivity and Quality Control Traceability: Astragalus Species as Sole Botanical Origin

Methylnissolin and its 3‑O‑glucoside derivative have been confirmed to originate exclusively from leguminous plants of the genus Astragalus (primarily A. membranaceus and A. mongholicus), with no other natural sources reported to date [1]. This stands in contrast to pterocarpans such as medicarpin and maackiain, which are widely distributed across multiple legume genera (Medicago, Sophora, Robinia, Dalbergia, etc.), introducing variability in co‑occurring metabolites and extract composition [2][3]. Quantitative UHPLC‑MS/MS methods have been established for the simultaneous determination of methylnissolin‑3‑O‑glucoside alongside 18 other bioactive components in Astragalus‑containing formulations, with validated linearity, precision, and recovery parameters [4]. For procurement purposes, this exclusivity means that the compound's botanical origin can be unambiguously verified, and its content in raw material can be quantified using published, validated analytical methods—a traceability advantage not universally available for multi‑source pterocarpan glycosides.

Botanical source Quality control Astragalus Chemical fingerprinting

9,10-Dimethoxypterocarpan 3-Glucoside: Evidence-Backed Research and Application Scenarios


In Vitro Anti-Inflammatory Screening: Potency-Calibrated Tool Compound for Macrophage NO Inhibition Assays

For laboratories conducting LPS‑induced nitric oxide screening in RAW 264.7 macrophages, this compound provides an EC₅₀ of 14.7 µM—a well‑defined benchmark within the pterocarpan glycoside activity range (13.6–33.0 µM) . This calibrated potency supports its use as a reference compound when evaluating novel pterocarpans or when establishing assay sensitivity. The availability of ≥95% purity reference standards from multiple commercial vendors (Sigma‑Aldrich PhytoLab® phyproof® grade; Cayman Chemical ≥98%) ensures inter‑laboratory reproducibility .

In Vivo Oral Dosing Studies: Glucoside Form with Demonstrated Pharmacokinetic Advantage and Human Absorption Data

For rodent or human studies requiring oral administration, this glucoside offers a demonstrated pharmacokinetic advantage over the aglycone methylnissolin (oral bioavailability ~4.7%) and has been confirmed orally absorbable in a multi‑method framework including healthy human volunteer data . The glucoside's water solubility (described as 'good' in vendor specifications, in contrast to the aglycone's limited aqueous solubility) simplifies formulation for oral gavage or dietary admixture studies . This scenario is particularly relevant for research on metabolic inflammation, where the compound has shown efficacy in adipocyte‑macrophage co‑culture models .

Cardiovascular and Vascular Remodeling Research: Dual Anti-Inflammatory and Anti-Proliferative Tool Compound

For programs targeting vascular inflammation and smooth muscle cell proliferation simultaneously, this glucoside/aglycone pair provides access to two complementary mechanisms within one chemical scaffold: NF‑κB/MAPK‑mediated anti‑inflammatory activity (NO inhibition EC₅₀ = 14.7 µM in macrophages) and PDGFR/ERK1/2‑mediated inhibition of VSMC proliferation (aglycone IC₅₀ = 10 µM) and DNA synthesis (IC₅₀ = 1 µM) . This dual utility reduces the need for multiple tool compounds in integrated cardiovascular inflammation assays and is supported by mechanistic studies confirming ERK1/2 MAP kinase pathway suppression .

Quality Control and Botanical Authentication: Traceable Reference Standard for Astragalus-Based Products

As a compound exclusive to Astragalus species , this glucoside serves as a species‑specific chemical marker for the authentication and quantitative standardization of Astragali Radix raw materials, extracts, and finished products. Validated UHPLC‑MS/MS methods enable its simultaneous quantification alongside other marker compounds (calycosin‑7‑O‑glucoside, ononin, formononetin) , and its content varies measurably across different geographical origins and tissue parts (xylem vs. bark) of Astragalus membranaceus . The availability of a phyproof® primary reference standard with assigned absolute purity ensures metrological traceability for regulatory and pharmacopoeial applications.

Quote Request

Request a Quote for 9,10-Dimethoxypterocarpan 3-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.